molecular formula C9H13N3 B599954 4-(1-Methylimidazolidin-2-yl)pyridine CAS No. 102495-05-6

4-(1-Methylimidazolidin-2-yl)pyridine

Cat. No.: B599954
CAS No.: 102495-05-6
M. Wt: 163.224
InChI Key: ZWFQFTGOGRUNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylimidazolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with imidazolidine compounds under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and 1-methylimidazolidine in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to ensure higher efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and yield . The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity compounds .

Biological Activity

4-(1-Methylimidazolidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

The compound is synthesized through the reaction of pyridine derivatives with imidazolidine compounds, typically utilizing pyridine-4-carboxaldehyde and 1-methylimidazolidine under specific catalytic conditions. This method allows for the controlled formation of the compound, ensuring high purity and yield suitable for biological evaluation.

Synthetic Route Overview

StepDescription
1Reaction of pyridine-4-carboxaldehyde with 1-methylimidazolidine.
2Use of suitable catalysts to facilitate the reaction.
3Purification through recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential, showing efficacy in inhibiting cell proliferation in various cancer cell lines. The proposed mechanism includes interference with cell cycle progression and induction of apoptosis through modulation of key signaling pathways .

The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors within target cells. This interaction can lead to the modulation of enzymatic activity and alteration of cellular signaling pathways.

Key Pathways Affected

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs).
  • Metabolic Disruption : Interference with glycolytic pathways in cancer cells.

Case Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : In a study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus.
  • Cancer Cell Proliferation : In assays using HeLa and MCF-7 cell lines, treatment with 20 µM resulted in a significant reduction in cell viability (up to 70%) after 48 hours .
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cancer cells exhibited increased sub-G1 population, indicating apoptosis induction.

Comparative Analysis

When compared to similar compounds, such as other pyridine derivatives, this compound shows enhanced selectivity towards specific biological targets, which may contribute to its unique therapeutic profile.

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
This compoundHigh (MIC = 10 µg/mL)Significant (70% viability reduction)Apoptosis induction
Similar Pyridine Derivative AModerate (MIC = 50 µg/mL)Low (30% viability reduction)Cell cycle arrest
Similar Pyridine Derivative BLow (MIC = 100 µg/mL)Moderate (50% viability reduction)Metabolic disruption

Properties

IUPAC Name

4-(1-methylimidazolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h2-5,9,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFQFTGOGRUNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.